molecular formula C9H8O B147433 1-Phenyl-2-propyn-1-ol CAS No. 4187-87-5

1-Phenyl-2-propyn-1-ol

Cat. No.: B147433
CAS No.: 4187-87-5
M. Wt: 132.16 g/mol
InChI Key: UIGLAZDLBZDVBL-UHFFFAOYSA-N
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Description

1-Phenyl-2-propyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

1-Phenyl-2-propyn-1-ol (PPO) has been shown to be effective in mitigating corrosion of steel in hydrochloric acid solutions, particularly in oilfield applications. Studies have found that PPO, along with its reaction products, acts as a primary inhibitor against steel corrosion. The formation of oligomeric films on steel surfaces provides an additional barrier, further reducing corrosion rates (Growcock & Lopp, 1988).

Enzymatic Kinetic Resolution

This compound is an important chiral synthon and has been studied in the context of enzymatic kinetic resolution. Research shows that trans-esterification processes using microwaves and enzyme catalysis can effectively separate enantiomers of this compound. This method, which employs enzymes like Candida antarctica lipase B, demonstrates significant synergism between microwave irradiation and enzyme catalysis, resulting in improved reaction rates and high enantiomeric excess (Devendran & Yadav, 2014).

Polymerization

This compound and its derivatives have been utilized in polymerization studies. Research involving α-hydroxyacetylenes, including this compound, indicates that these compounds can be polymerized using various metal-based catalysts. The studies highlight differences in polymer yields based on the bulkiness of substituents and the type of catalyst used. This research contributes to the understanding of polymer chemistry and potential applications in material science (Gal et al., 1994).

Chemical Synthesis and Reactions

This compound is also studied in various chemical synthesis and reaction mechanisms. Its involvement in the formation of different chemical structures, such as vinylidene and chroman-2-ylidene complexes, showcases its versatility as a chemical reagent. These studies explore the compound's reactivity under different conditions and its potential use in the synthesis of complex organic molecules (Bustelo et al., 2007).

Gold(I)-Catalyzed Reactions

In gold(I)-catalyzed Meyer-Schuster rearrangement, this compound's reactivity is significantly influenced by the counterion and solvent used. Computational studies have revealed the formation of a gold-oxetene intermediate in these reactions, contributing to the understanding of gold catalysis in organic synthesis (Sorbelli et al., 2021).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-propyn-1-ol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as lipases, which catalyze the kinetic resolution of its enantiomers through trans-esterification with acyl acetate . This interaction highlights the compound’s utility in producing chiral synthons, which are essential in the synthesis of enantiomerically pure pharmaceuticals. Additionally, this compound can undergo gold(I)-catalyzed Meyer–Schuster rearrangement, forming intermediates that are crucial in organic synthesis .

Cellular Effects

This compound has been observed to influence various cellular processesThe compound’s ability to interact with enzymes and proteins suggests that it may play a role in modulating cellular metabolism and other biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, its interaction with lipases during kinetic resolution involves enzyme catalysis, which is enhanced by microwave irradiation . Additionally, the compound’s involvement in the Meyer–Schuster rearrangement indicates its ability to form reactive intermediates that facilitate complex organic transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can undergo degradation, which may affect its efficacy in biochemical assays . Understanding these temporal effects is crucial for optimizing its use in research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipases, which facilitate its conversion into various metabolites through trans-esterification . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications. Additionally, the compound’s involvement in the Meyer–Schuster rearrangement further underscores its role in complex organic transformations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s solubility and stability also play a role in its transport and distribution, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound’s subcellular localization is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .

Properties

IUPAC Name

1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLAZDLBZDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871061
Record name 1-Phenylprop-2-yn-1-ol
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-87-5
Record name α-Ethynylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-ethynyl-
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Record name 1-Phenylpropargyl alcohol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4326
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Record name 1-Phenylprop-2-yn-1-ol
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Record name 1-phenylprop-2-yn-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 2.65 g of benzaldehyde (Formula 26) in 50 mL of THF at room temperature was added 100 mL of 0.5M ethynylmagnesium bromide in THF. The mixture was stirred at room temperature for 2 hours. Then, the mixture was diluted with diethylether and a saturated solution of ammonium chloride. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (20% ethyl acetate/hexane) gave 3.17 g of 1-phenyl-prop-2-yn-1-ol (Formula 27) as a light yellow oil. 1H NMR (300 MHz, CDCl3) δ 2.68 (m, 1H), 5.46-5.49 (m, 1H), 7.34-7.43 (m, 3H), 7.55-7.57 (m, 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Place a mixture of α-[(trimethylsilyl)ethynyl]-benzene-methanol (4.09 g, 20 mmol) and tetrahydrofuran (25 mL) under argon atmosphere and cool to 0° C. Add, by dropwise addition, tetra-n-butylammonium fluoride (25 mL of a 1M solution in tetrahydrofuran, 25 mmol). Allow to warm to room temperature and stir for 1 hour. Partition between ethyl ether and water. Separate the organic phase, wash with saturated aqueous sodium chloride and concentrate in vacuo. Purify by silica gel chromatography (15% ethyl acetate/hexane) then purify further by distillation to yield 2.15 g of the title compound; bp 100°-110° C. @0.1 mm Hg.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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